molecular formula C17H15NOS B2457148 3-[(2,4-dimethylanilino)methylene]-2-benzothiophen-1(3H)-one CAS No. 1164490-62-3

3-[(2,4-dimethylanilino)methylene]-2-benzothiophen-1(3H)-one

Cat. No.: B2457148
CAS No.: 1164490-62-3
M. Wt: 281.37
InChI Key: KJEMNLDOWAXOES-YBEGLDIGSA-N
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Description

3-[(2,4-dimethylanilino)methylene]-2-benzothiophen-1(3H)-one is a chemical compound known for its unique structure and properties It is a derivative of benzothiophene, a sulfur-containing heterocycle, and features a methylene bridge connecting a dimethylaniline moiety to the benzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-dimethylanilino)methylene]-2-benzothiophen-1(3H)-one typically involves the condensation of 2-benzothiophen-1(3H)-one with 2,4-dimethylaniline in the presence of a suitable catalyst. Commonly used catalysts include acidic or basic reagents that facilitate the formation of the methylene bridge. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-dimethylanilino)methylene]-2-benzothiophen-1(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzothiophene ring or the aniline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups onto the benzothiophene or aniline moieties.

Scientific Research Applications

3-[(2,4-dimethylanilino)methylene]-2-benzothiophen-1(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the development of advanced materials, dyes, and pigments due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-[(2,4-dimethylanilino)methylene]-2-benzothiophen-1(3H)-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-benzothiophen-1(3H)-one: The parent compound without the dimethylaniline moiety.

    3-[(2-methylanilino)methylene]-2-benzothiophen-1(3H)-one: A similar compound with a single methyl group on the aniline moiety.

    3-[(2,4-dichloroanilino)methylene]-2-benzothiophen-1(3H)-one: A derivative with chlorine substituents instead of methyl groups.

Uniqueness

3-[(2,4-dimethylanilino)methylene]-2-benzothiophen-1(3H)-one is unique due to the presence of the 2,4-dimethylaniline moiety, which imparts distinct electronic and steric properties

Properties

IUPAC Name

3-[(2,4-dimethylphenyl)iminomethyl]-2-benzothiophen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NOS/c1-11-7-8-15(12(2)9-11)18-10-16-13-5-3-4-6-14(13)17(19)20-16/h3-10,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDHMLNRGGFJWOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=CC2=C3C=CC=CC3=C(S2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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